8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline
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Overview
Description
8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a nitro group at the 5-position and a benzylpiperazine moiety at the 8-position, which contributes to its distinctive properties.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as nsi-189, primarily target thehippocampus in the brain . The hippocampus plays a crucial role in memory and emotional regulation .
Mode of Action
Based on the mode of action of structurally similar compounds like nsi-189, it is believed to stimulateneurogenesis , specifically in the hippocampus . Neurogenesis is the process of generating new neurons, which is crucial for maintaining cognitive function .
Biochemical Pathways
Compounds like nsi-189, which have a similar structure, are known to affect theserotonergic transmission . This could potentially lead to an increase in the levels of serotonin in the brain , which is a neurotransmitter that contributes to feelings of well-being and happiness.
Result of Action
Similar compounds like nsi-189 have been shown to enhance cognitive functions, aiding in memory, learning, and overall mental clarity . They also show potential as a treatment for major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline typically involves a multi-step process. One common method starts with the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by the substitution of the 8-position with a benzylpiperazine moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Further oxidized derivatives of the nitro group.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives
Uniqueness
8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline stands out due to its specific substitution pattern on the quinoline core, which imparts unique chemical and biological properties. Its combination of a nitro group and a benzylpiperazine moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-5-nitroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-24(26)18-8-9-19(20-17(18)7-4-10-21-20)23-13-11-22(12-14-23)15-16-5-2-1-3-6-16/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPJQNPNRKFPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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